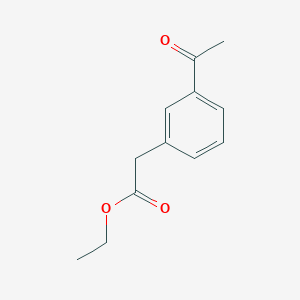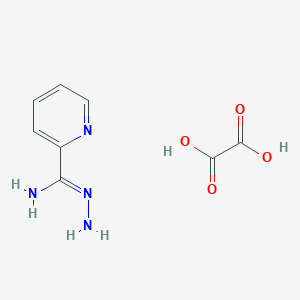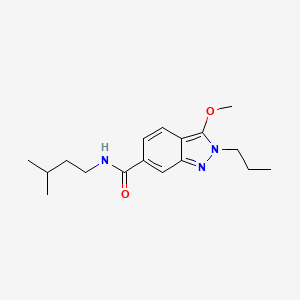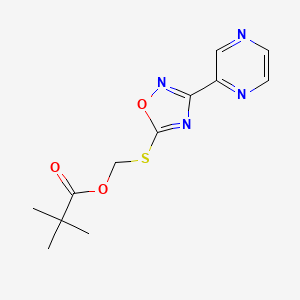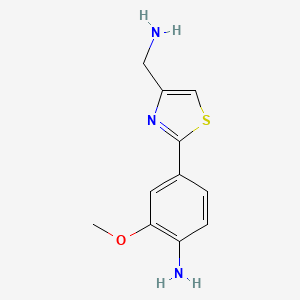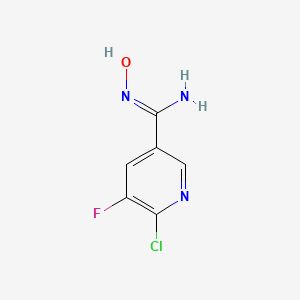
3-Isopropyl-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyridine nitrogen, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the vinyl group.
Substitution: The vinyl group in this compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Isopropyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as conductivity or thermal stability.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins, which are used in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-4-vinylpyridine involves its interaction with various molecular targets, primarily through its vinyl and pyridine functional groups. The vinyl group can undergo polymerization reactions, while the pyridine ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications in polymer chemistry and coordination chemistry.
Comparación Con Compuestos Similares
4-Vinylpyridine: Similar in structure but lacks the isopropyl group, making it less hydrophobic.
2-Vinylpyridine: The vinyl group is attached to the second position of the pyridine ring, resulting in different reactivity and properties.
3-Isopropylpyridine: Lacks the vinyl group, limiting its applications in polymerization reactions.
Uniqueness: 3-Isopropyl-4-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties. The isopropyl group increases the hydrophobicity of the compound, while the vinyl group allows for polymerization, making it versatile for various applications.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-ethenyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-6-11-7-10(9)8(2)3/h4-8H,1H2,2-3H3 |
Clave InChI |
BYRLNOCIDCLSJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CN=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


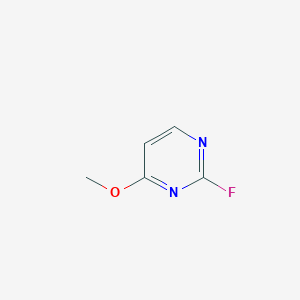
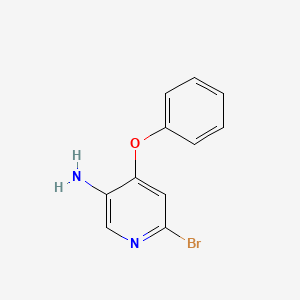
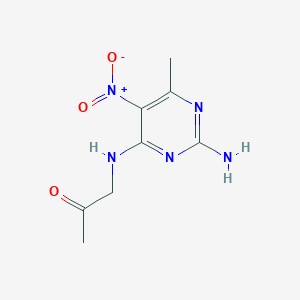


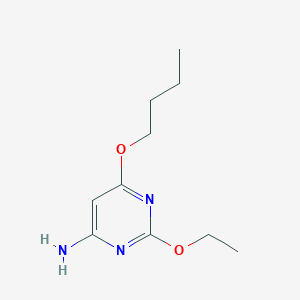
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
